4-Phenylcyclohexanone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylcyclohexylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLAHVRPWDIEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4500-20-3 | |
| Record name | 4-Phenylcyclohexanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4500-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Structural Elucidation and Characterization Techniques
Asymmetric Catalysis
The desymmetrization of 4-phenylcyclohexanone (B41837) through its reaction with O-arylhydroxylamines, catalyzed by a chiral BINOL-derived strontium phosphate, leads to the formation of axially chiral cyclohexylidene oxime ethers with good enantioselectivities. core.ac.uk These chiral oxime ethers are valuable intermediates in asymmetric synthesis. core.ac.uk Furthermore, the development of catalysts for the asymmetric reduction of ketimines has been a significant area of research, with organocatalysts showing high efficiency. While not directly involving 4-phenylcyclohexanone oxime in the catalytic cycle itself, the synthesis of chiral ligands often relies on starting materials with well-defined stereochemistry, a feature accessible through transformations of 4-phenylcyclohexanone and its oxime.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering deep insights into their reactivity and behavior. For 4-Phenylcyclohexanone (B41837) oxime, DFT calculations provide a theoretical framework to understand complex chemical phenomena at the atomic level. These computational methods are instrumental in modeling reaction pathways, analyzing molecular conformations, and probing the electronic landscape through orbital analyses.
DFT calculations are crucial for elucidating the step-by-step processes of chemical reactions involving 4-Phenylcyclohexanone oxime. By modeling the potential energy surface, researchers can identify intermediates, transition states, and predict the feasibility of various reaction pathways.
While specific studies detailing aryl transfer in metal-free additions for this compound are not extensively documented in the reviewed literature, DFT serves as the primary theoretical method to investigate such mechanisms. These reactions, often involving diazo compounds, can be modeled to understand the stereoselective outcomes in the absence of a metal catalyst. uniovi.es Computational studies in related systems support the rationale of stereoselectivity through detailed analysis of transition states. uniovi.es For instance, the reaction of N-tosylhydrazones with alkenyl boronic acids, representing a metal-free transformation, has been rationalized using computational modeling to explain the observed stereoselectivity. uniovi.es
A key application of DFT in reaction modeling is the characterization of transition state (TS) structures and the calculation of associated free energy barriers (ΔG‡). This data is fundamental to understanding reaction kinetics and selectivity. For example, in the Beckmann rearrangement of this compound to its corresponding lactam, DFT can be used to model the transition state of the rearrangement step. kentech.ac.kr Studies on similar ketones, like 4-phenylcyclohexanone, undergoing reactions such as Wittig olefinations or Mannich reactions, have successfully used DFT to calculate transition state geometries and free energy differences to explain the observed enantioselectivity and diastereoselectivity. rsc.orgnih.govrsc.org These calculations reveal that factors like the orientation of substituents and the presence of catalysts or additives can significantly alter the energy of competing transition states, thereby dictating the reaction's outcome. rsc.orgrsc.org
Table 1: Illustrative DFT-Calculated Free Energy Data for a Hypothetical Reaction Pathway
This table illustrates typical data obtained from DFT calculations for reaction mechanisms, showing the relative free energies of reactants, transition states, and products.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.00 |
| TS1 | Transition State for Step 1 | +15.5 |
| Intermediate | Reaction Intermediate | -5.2 |
| TS2 | Transition State for Step 2 | +12.8 |
| Products | Final Products | -20.7 |
The three-dimensional structure of this compound is not static; the cyclohexyl ring can adopt various conformations, such as chair, twisted-boat, and boat forms. DFT calculations are employed for conformational analysis to identify the most stable, low-energy structures. researchgate.net The process involves geometry optimization to find local minima on the potential energy surface.
For this compound, the primary conformational considerations include the chair conformation of the cyclohexane (B81311) ring and the relative orientations of the phenyl group (axial vs. equatorial) and the oxime's hydroxyl group (syn vs. anti relative to the phenyl group). researchgate.net DFT calculations can precisely quantify the energy differences between these conformers. Studies on related substituted cyclohexanones and their oximes show that the equatorial orientation of substituents is generally favored, and that the molecule predominantly exists in a chair conformation. researchgate.netresearchgate.net Energy minimization helps determine the global minimum energy structure, which is presumed to be the most populated conformation at equilibrium. mdpi-res.com
Table 2: Example of Relative Energies for Conformers of this compound
This interactive table provides a hypothetical comparison of the relative energies for different conformers as determined by DFT calculations.
| Conformer | Phenyl Group | OH Group Orientation | Relative Energy (kcal/mol) |
| 1 | Equatorial | anti to Phenyl | 0.00 |
| 2 | Equatorial | syn to Phenyl | 0.85 |
| 3 | Axial | anti to C-C bond | 2.50 |
| 4 | Axial | syn to C-C bond | 3.15 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk DFT calculations provide accurate energies and visualizations of these orbitals for this compound.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, FMO analysis can predict its behavior in various reactions, such as pericyclic reactions or nucleophilic additions. imperial.ac.ukcore.ac.uk The spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 3: Representative FMO Data for this compound
This table presents typical HOMO-LUMO energy values that could be obtained from a DFT calculation.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.54 | Highest Occupied Molecular Orbital |
| LUMO | -0.21 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.33 | Energy difference indicating chemical stability |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides quantitative insight into bonding interactions, charge distribution, and intramolecular delocalization effects like hyperconjugation. researchgate.net
For this compound, NBO analysis can quantify the polarization of bonds (e.g., C=N, N-O) and the natural atomic charges on each atom. A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory and indicates the strength of intramolecular charge transfer, such as hyperconjugation. wisc.edu These interactions are crucial for understanding the molecule's stability and conformational preferences. researchgate.net In related imine systems, NBO parameters have been used to build predictive models for reaction enantioselectivity. rsc.org
Table 4: Selected NBO Donor-Acceptor Interactions in this compound
This interactive table shows hypothetical NBO analysis results, highlighting key intramolecular interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ(C-C) | 5.45 | Lone Pair → Antibond (Hyperconjugation) |
| σ (C-H) | σ(C-N) | 2.10 | σ → σ* (Hyperconjugation) |
| π (C=C) phenyl | π(C=N) | 15.80 | π → π (Conjugation) |
| LP (2) O | σ*(N-C) | 8.20 | Lone Pair → Antibond (Hyperconjugation) |
Structure-Reactivity Correlations
The relationship between the ground-state structure of this compound derivatives and their reactivity, particularly in the context of the Beckmann rearrangement, has been a subject of theoretical and crystallographic studies. Research has focused on how modifying the electronic properties of substituents attached to the oxime's oxygen atom influences the molecule's geometry. nih.gov
A key finding is that as the substituent on the oxime oxygen (the -OR group) becomes more electron-demanding, the N–OR bond lengthens. This elongation is interpreted as the initial phase of N-O bond breakage, a critical step in the Beckmann rearrangement. nih.gov Concurrently with the lengthening of the N-O bond, a noticeable decrease in the N1–C1–C2 bond angle is observed. This geometric change signifies the preliminary stages of the migration of the anti-periplanar carbon atom (the carbon atom opposite to the -OR group) towards the nitrogen atom. nih.gov
These observations establish a clear correlation between the molecule's ground-state geometry and its propensity to undergo rearrangement. The structural parameters, such as bond lengths and angles, provide a glimpse into the early stages of the reaction pathway, long before the transition state is reached. nih.gov This work extends earlier observations on structure-reactivity correlations for oximes in the Beckmann rearrangement. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is widely employed in medicinal chemistry to understand and predict the interaction between potential drug candidates and their biological targets. researchgate.netmdpi.com The simulations calculate the binding affinity, often expressed in kcal/mol, and visualize the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
While this compound and its derivatives are of interest for their potential biological activities, specific molecular docking studies focusing exclusively on this compound are not prominently featured in the surveyed literature. ontosight.ai However, the broader class of oximes has been extensively studied using this technique. For instance, various oxime derivatives have been docked against targets like β-tubulin, estrogen receptors, and c-Jun N-terminal kinases (JNKs) to evaluate their potential as anticancer or anti-inflammatory agents. mdpi.commdpi.comfrontiersin.org In such studies, the oxime moiety often plays a crucial role in forming key interactions within the binding site of the target protein. frontiersin.org Docking analyses of other complex oximes have revealed strong interactions with target receptors, with binding scores often ranging from -8.43 to -13.46 kcal/mol. nih.gov
These studies on related compounds demonstrate the utility of molecular docking for providing insights into the structure-activity relationships of oxime-containing molecules and guiding the design of new therapeutic agents. mdpi.comnih.gov
Quantum Chemical Molecular Properties
Quantum chemical calculations are used to determine the electronic structure and predict various molecular properties of a compound. These computed properties offer valuable insights into the molecule's behavior, including its polarity, lipophilicity, and potential for intermolecular interactions. For this compound, several key properties have been computationally predicted.
The Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its ability to permeate cell membranes. The LogP value suggests the compound is moderately lipophilic. The number of hydrogen bond donors and acceptors indicates its capacity to form hydrogen bonds, which is critical for its interaction with biological macromolecules.
Studies of Orbital and Geometrical Changes in Bond Scission
The process of bond scission in this compound, particularly the cleavage of the N-O bond during the Beckmann rearrangement, has been analyzed through computational studies, including Natural Bond Orbital (NBO) analysis. nih.gov These studies reveal a significant interplay between the molecule's structural and electronic properties in its ground state, offering insights into the changes that occur as the N–O bond breaks. nih.gov
As the N–O bond is activated and begins to lengthen, specific geometrical adjustments occur within the oxime group. While bond lengths like C-C and C=N, and the C-N-O bond angle show no significant trends, subtle but important changes are seen in the bond angles at the central oxime carbon atom. nih.gov Specifically, the angle involving the migrating carbon atom (the anti-periplanar C2), the oxime carbon (C1), and the nitrogen (N1) begins to close up. This structural reorganization is a precursor to the migration of the C2 carbon to the nitrogen atom, which is the key step of the rearrangement. nih.gov
NBO analysis supports an electronic structure characterized by orbital interactions such as n(O) → σC1-C2 and σC1-C2 → σN-O. These interactions describe the delocalization of electrons from the lone pair of the oxygen atom (n(O)) into the antibonding orbital of the C1-C2 bond (σC1-C2), and from the bonding orbital of the C1-C2 bond (σC1-C2) into the antibonding orbital of the N-O bond (σN-O). This electronic reorganization weakens both the C1-C2 and N-O bonds, facilitating the bond scission and rearrangement process. nih.gov These studies effectively provide snapshots of the orbital and geometric changes that precede the transition state of the reaction. nih.gov
Mentioned Compounds
Applications in Advanced Chemical Synthesis and Derivatization Excluding Therapeutic and Material Properties
Studies of Reaction Mechanisms and Catalysis
The unique structure of 4-phenylcyclohexanone (B41837) oxime, featuring a cyclic backbone and a C=N-OH functional group, makes it a valuable substrate for investigating reaction mechanisms and developing novel catalytic systems. Its reactions provide insights into fundamental organic transformations.
The Beckmann rearrangement is a cornerstone transformation in organic chemistry, converting oximes into amides or lactams. slideshare.netwikipedia.org In the case of cyclic ketoximes like 4-phenylcyclohexanone oxime, the reaction yields a lactam. The study of this rearrangement using this compound as a substrate has been instrumental in evaluating the efficacy of various catalytic systems, ranging from liquid-phase acid catalysis to gas-phase heterogeneous catalysis.
A significant challenge in the liquid-phase Beckmann rearrangement is the competing hydrolysis of the oxime back to its corresponding ketone. Research involving this compound has demonstrated that this side reaction can be suppressed. For instance, when this compound was treated with a catalytic system of tetrabutylammonium (B224687) perrhenate (B82622) (Bu₄NReO₄) and trifluoromethanesulfonic acid in refluxing nitromethane, the corresponding lactam was formed in 79% yield, but the hydrolyzed product, 4-phenylcyclohexanone, was also isolated in 16% yield. oup.comoup.com The addition of hydroxylamine (B1172632) hydrochloride to the reaction mixture, intended to convert the ketone back to the oxime in situ, successfully eliminated the formation of the ketone and increased the lactam yield to 91%. oup.comoup.com Further optimization showed that accelerating the reaction by azeotropic removal of water also achieved a 91% yield of the lactam with no ketone detected. oup.comoup.com
The gas-phase Beckmann rearrangement of this compound has also been investigated, particularly using zeolite catalysts. Studies using siliceous MFI zeolite nanosheets at temperatures of 310 °C or 350 °C have explored the role of different types of silanol (B1196071) (Si-OH) groups in catalysis. rsc.orgrsc.orgx-mol.com Because of its molecular size, this compound is too bulky to diffuse into the micropores of the zeolite. rsc.orgrsc.org Therefore, its conversion is catalyzed by silanol groups on the external surface of the zeolite. Research indicates that for the rearrangement of this compound, a 'silanol nest'—a cluster of adjacent, hydrogen-bonded silanol groups—is a necessary active site for the catalytic conversion to the corresponding lactam. rsc.orgrsc.org This contrasts with other bulky oximes where isolated silanol groups were found to be sufficient. rsc.orgrsc.org
| Catalyst System | Solvent/Phase | Conditions | Product Yield (Lactam) | Byproduct Yield (Ketone) | Source |
|---|---|---|---|---|---|
| Bu₄NReO₄ / CF₃SO₃H | Nitromethane | Reflux, 1 hr | 79% | 16% | oup.comoup.com |
| Bu₄NReO₄ / CF₃SO₃H / H₂NOH·HCl | Nitromethane | Reflux, 2.5 hr | 91% | 0% | oup.comoup.com |
| Bu₄NReO₄ / CF₃SO₃H / H₂NOH·HCl | Nitromethane | Azeotropic Reflux, 1 hr | 91% | 0% | oup.comoup.com |
| Siliceous MFI Zeolite Nanosheets | Gas Phase | 310-350 °C | Conversion Observed | Not Quantified | rsc.orgrsc.orgx-mol.com |
The arylation of the carbon-nitrogen double bond in oximes is a key method for creating C-N bonds, yielding valuable N-aryl nitrones or O-aryl oximes. The development of metal-free conditions for this transformation is of significant interest. Diaryliodonium salts have emerged as highly effective arylating agents for this purpose, reacting with oximes under mild, metal-free conditions. researchgate.netnih.govd-nb.info
These reactions leverage the electrophilic nature of diaryliodonium salts, which serve as Ar⁺ sources. d-nb.info Oximes are ambidentate nucleophiles, meaning they can react at either the nitrogen or the oxygen atom of the C=N-OH group. acs.org This can lead to two different products: O-arylation or N-arylation. The metal-free arylation of oximes with diaryliodonium salts has been shown to produce O-aryloximes, which can then be hydrolyzed to access O-arylhydroxylamines. nih.gov
Mechanistic studies, including DFT calculations on related ketoximes, suggest that the reaction pathway and the resulting product (O- vs. N-arylation) depend on the coordination of the oximate to the diaryliodonium salt. acs.org For example, the formation of N-arylation products is proposed to proceed through the slideshare.netwikipedia.org-phenyl migration of an O-coordinated oximate complex via a four-centered transition state. acs.org This metal-free approach provides a direct route to functionalized nitrones, which are versatile intermediates in the synthesis of various nitrogen-containing heterocycles. acs.org While specific studies on this compound are not detailed in the surveyed literature, the established reactivity of ketoximes with diaryliodonium salts provides a clear framework for its potential N- and O-arylation under metal-free conditions. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-phenylcyclohexanone oxime, and how can reaction conditions be optimized?
- Methodology : The oxime is typically synthesized via condensation of 4-phenylcyclohexanone with hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., Amberlyst resin). Reaction optimization involves varying temperature (40–80°C), stoichiometric ratios of reactants, and catalyst loading. Kinetic studies using HPLC or GC-MS can track intermediate formation and purity .
- Key Considerations : Ensure inert atmosphere to prevent ketone oxidation. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted hydroxylamine or by-products.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Techniques :
- NMR : H and C NMR confirm regiochemistry and detect syn/anti isomerism in the oxime group.
- X-ray Crystallography : Resolves spatial configuration and hydrogen-bonding networks in the solid state.
- Chiral GC or HPLC : Differentiates enantiomers if asymmetric synthesis is employed, using columns like CP Chiralsil Dex CB .
- Data Interpretation : Compare spectral data with computational models (e.g., DFT calculations) to validate assignments .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Stability Tests :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Photochemical Degradation : Expose to UV light and monitor via UV-Vis spectroscopy for absorbance shifts.
- pH Sensitivity : Test solubility and stability in acidic/basic buffers (e.g., 0.1M HCl vs. NaOH) using LC-MS to detect hydrolysis products .
- Recommendations : Store in amber vials at –20°C under anhydrous conditions to minimize degradation.
Advanced Research Questions
Q. How does the 4-phenyl substituent influence the reactivity of cyclohexanone oxime in catalytic transformations?
- Mechanistic Insights :
- The phenyl group enhances steric bulk, affecting transition states in reactions like Beckmann rearrangement (e.g., favoring specific lactam products).
- Electronic effects (e.g., conjugation with the oxime group) alter nucleophilicity, impacting rates of nucleophilic additions or oxidations .
- Experimental Design : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound hydrolysis?
- Case Study : Discrepancies in acid-catalyzed hydrolysis rates may arise from:
- Solvent Effects : Compare polar (e.g., water) vs. aprotic solvents (e.g., DMF) using kinetic isotopic labeling ( vs. ).
- Catalyst Heterogeneity : Evaluate immobilized vs. homogeneous catalysts (e.g., Amberlyst vs. H2SO4) via turnover frequency (TOF) calculations .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate dominant variables (temperature, pH, catalyst loading).
Q. How can enantioselectivity be achieved in asymmetric syntheses involving this compound?
- Approaches :
- Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce stereocontrol during oxime formation.
- Biocatalysis : Screen flavoprotein monooxygenases (e.g., from Pseudomonas spp.) for enantioselective oxidation or reduction .
Q. What analytical methods are most effective for quantifying trace impurities in this compound?
- Advanced Techniques :
- LC-MS/MS : Detects sub-ppm levels of by-products (e.g., phenylcyclohexanol) using MRM transitions.
- Headspace GC : Identifies volatile degradation products (e.g., cyclohexanone) with SPME fiber trapping .
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and recovery rates (95–105%).
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies for this compound reactions?
- Protocol :
- Rate Law Determination : Use initial rates method with varying [substrate] and [catalyst].
- Arrhenius Analysis : Perform reactions at 3+ temperatures (e.g., 25°C, 40°C, 60°C) to calculate .
Q. What statistical frameworks are recommended for analyzing contradictory catalytic data in oxime chemistry?
- Solutions :
- Error Propagation Analysis : Quantify uncertainties in TOF, yield, and selectivity using Monte Carlo simulations.
- Bayesian Inference : Update prior models (e.g., catalyst deactivation rates) with new experimental data .
- Reporting : Include 95% confidence intervals and effect sizes in publications to enhance reproducibility.
Tables for Key Data
Table 1 : Stability of this compound Under Stress Conditions
Table 2 : Box-Behnken Design Parameters for Hydrolysis Optimization
| Factor | Low (-1) | Medium (0) | High (+1) |
|---|---|---|---|
| Temperature (°C) | 60 | 75 | 90 |
| Catalyst Loading (%) | 2 | 5 | 8 |
| H2O:Substrate (v/v) | 3:1 | 5:1 | 7:1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
